molecular formula C10H15N5O B6427157 N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide CAS No. 2322097-69-6

N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide

Cat. No.: B6427157
CAS No.: 2322097-69-6
M. Wt: 221.26 g/mol
InChI Key: NOMCJQWZIYJYKK-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylamino derivatives are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .


Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds, such as pyrazolo[1,5-a]pyrimidines, has been studied. This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, acute-toxicity studies in mice showed that some compounds are safer than others .

Future Directions

Future research could focus on developing convenient synthetic methods for these types of structures, especially methods that can synthesize these structures from the same starting materials . Additionally, more research could be done on the anticancer potential and enzymatic inhibitory activity of these compounds .

Properties

IUPAC Name

N-ethyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-2-11-10(16)15-6-8(7-15)14-9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3,(H,11,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMCJQWZIYJYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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